N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes an iodine atom and multiple methyl groups, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C12H16IN5O |
|---|---|
Molecular Weight |
373.19 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-iodo-N,2-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H16IN5O/c1-8-9(5-14-17(8)3)7-16(2)12(19)11-10(13)6-15-18(11)4/h5-6H,7H2,1-4H3 |
InChI Key |
FIGYPUWPAWQGHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=C(C=NN2C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-iodo-1H-pyrazole-5-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in DMF at 80°C.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of azido-pyrazole derivatives.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the iodine atom and the pyrazole rings enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
